(2R,4aS,5R,6S,8aR)-5-[(E)-5-(6-amino-9-methylpurin-9-ium-7-yl)-3-methylpent-3-enyl]-5,6,8a-trimethyl-1-methylidene-3,4,4a,6,7,8-hexahydro-2H-naphthalen-2-ol
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Overview
Description
(2R,4aS,5R,6S,8aR)-5-[(E)-5-(6-amino-9-methylpurin-9-ium-7-yl)-3-methylpent-3-enyl]-5,6,8a-trimethyl-1-methylidene-3,4,4a,6,7,8-hexahydro-2H-naphthalen-2-ol is a natural product found in Agelas mauritiana with data available.
Scientific Research Applications
Synthesis and Structural Analysis
- A study by Cannon et al. (1975) explored the synthesis of similar naphthalene derivatives and their crystal structure, providing insights into the structural characteristics of related compounds (Cannon, J., McDonald, I., Sierakowski, A., White, A., & Willis, A., 1975).
Chemoenzymatic Synthesis
- Kinoshita et al. (2008) investigated the chemoenzymatic synthesis of related naphthalene derivatives, highlighting the potential for biocatalytic processes in creating complex molecular structures (Kinoshita, M., Miyake, T., Arima, Y., Oguma, M., & Akita, H., 2008).
Skeletal Rearrangements in Diterpenoids
- Cambie et al. (1998) studied skeletal rearrangements in ring C aromatic diterpenoids, which could be relevant for understanding the reactivity and transformation possibilities of the compound (Cambie, R. C., Liu, C. C., Rickard, C., & Rutledge, P., 1998).
Natural Product Synthesis
- Arima, Kinoshita, and Akita (2007) focused on the synthesis of various natural products from similar naphthalene derivatives, demonstrating the utility of these compounds in the synthesis of biologically active molecules (Arima, Y., Kinoshita, M., & Akita, H., 2007).
Synthesis and Cytotoxic Evaluation
- El-Naggar et al. (2018) synthesized a series of azocompounds containing naphthalene moieties and evaluated their cytotoxicity, suggesting potential applications in medicinal chemistry (El-Naggar, M., El-Shorbagi, A., Elnaggar, D. H., Amr, A., Al-Omar, M., & Elsayed, E. A., 2018).
Total Synthesis and Stereostructure
- Hagiwara and Uda (1991) accomplished the total synthesis of a sesterterpenic aldose reductase inhibitor, demonstrating the synthetic utility of similar naphthalene derivatives (Hagiwara, H., & Uda, H., 1991).
Synthesis of Derivatives for Cardiovascular Agents
- Miyake et al. (1983) synthesized various naphthalene derivatives as part of their search for cardiovascular agents, indicating potential applications in drug discovery (Miyake, A., Itoh, K., Tada, N., Tanabe, M., Hirata, M., & Oka, Y., 1983).
Fluorescent Probe for β-Amyloid
- Fa et al. (2015) synthesized a fluorescent probe for β-amyloids using a compound structurally related to the query, showing applications in molecular diagnostics (Fa, H., Zhou, J., Zhang, D., Yin, W., Zhang, H., Huo, D., Hou, C., Luo, X., Mao, Y., & Zhang, J., 2015).
Properties
Molecular Formula |
C26H40N5O+ |
---|---|
Molecular Weight |
438.6 g/mol |
IUPAC Name |
(2R,4aS,5R,6S,8aR)-5-[(E)-5-(6-amino-9-methylpurin-9-ium-7-yl)-3-methylpent-3-enyl]-5,6,8a-trimethyl-1-methylidene-3,4,4a,6,7,8-hexahydro-2H-naphthalen-2-ol |
InChI |
InChI=1S/C26H40N5O/c1-17(11-14-31-16-30(6)24-22(31)23(27)28-15-29-24)9-12-25(4)18(2)10-13-26(5)19(3)20(32)7-8-21(25)26/h11,15-16,18,20-21,32H,3,7-10,12-14H2,1-2,4-6H3,(H2,27,28,29)/q+1/b17-11+/t18-,20+,21-,25+,26-/m0/s1 |
InChI Key |
VVRFXPZHQHNJQY-SCPKEGHCSA-N |
Isomeric SMILES |
C[C@H]1CC[C@@]2([C@H]([C@]1(C)CC/C(=C/CN3C=[N+](C4=NC=NC(=C43)N)C)/C)CC[C@H](C2=C)O)C |
Canonical SMILES |
CC1CCC2(C(C1(C)CCC(=CCN3C=[N+](C4=NC=NC(=C43)N)C)C)CCC(C2=C)O)C |
Synonyms |
agelasine I |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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